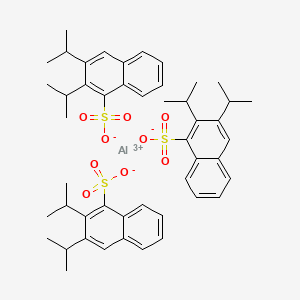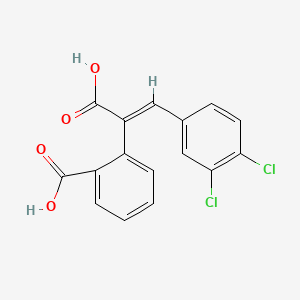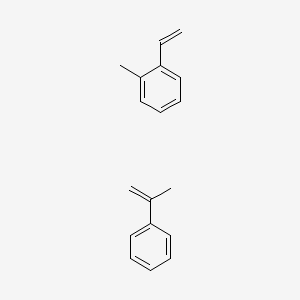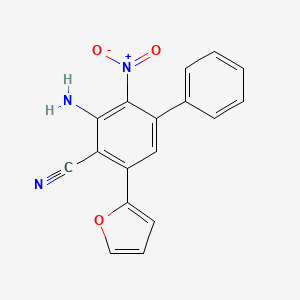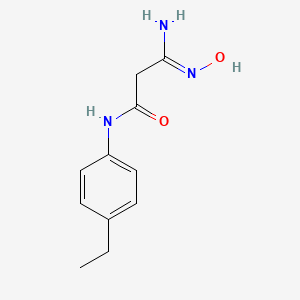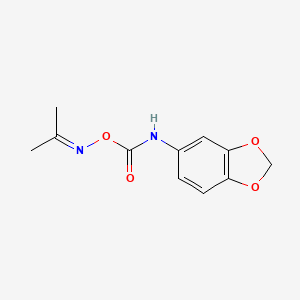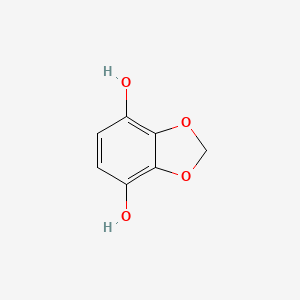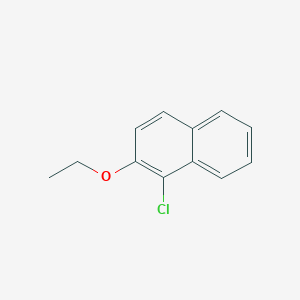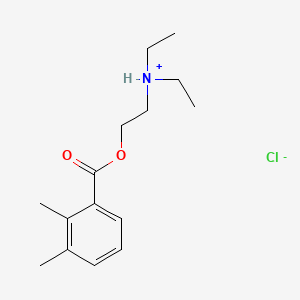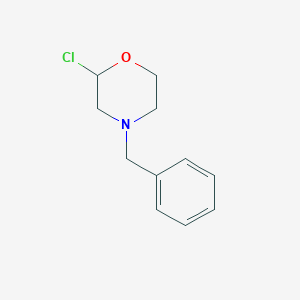
Benzoic acid, 4-(sulfoamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(sulfoamino)- can be achieved through several methods. One common approach involves the sulfonation of benzoic acid followed by the introduction of an amino group. The reaction typically involves the use of sulfuric acid and ammonia under controlled conditions to ensure the correct placement of the sulfoamino group.
Industrial Production Methods
Industrial production of benzoic acid, 4-(sulfoamino)- often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(sulfoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 4-(sulfoamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 4-(sulfoamino)- involves its interaction with specific molecular targets. The sulfoamino group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Benzoic acid: The parent compound, lacking the sulfoamino group.
4-Aminobenzoic acid: Contains an amino group instead of a sulfoamino group.
4-Sulfobenzoic acid: Contains a sulfonic acid group instead of a sulfoamino group.
Highlighting Uniqueness
Benzoic acid, 4-(sulfoamino)- is unique due to the presence of the sulfoamino group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
特性
CAS番号 |
71195-74-9 |
|---|---|
分子式 |
C7H7NO5S |
分子量 |
217.20 g/mol |
IUPAC名 |
4-(sulfoamino)benzoic acid |
InChI |
InChI=1S/C7H7NO5S/c9-7(10)5-1-3-6(4-2-5)8-14(11,12)13/h1-4,8H,(H,9,10)(H,11,12,13) |
InChIキー |
HLIYJBPIVVVYRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
